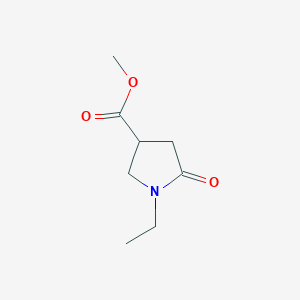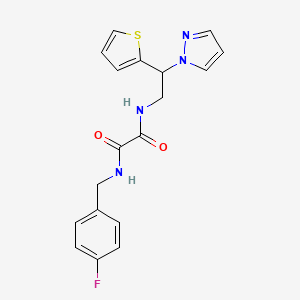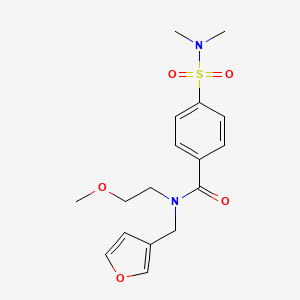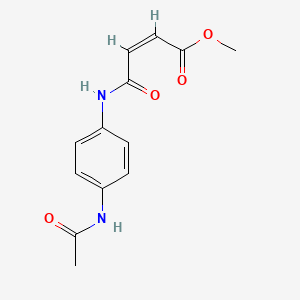
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 100911-29-3 . It has a molecular weight of 171.2 and its IUPAC name is methyl 1-ethyl-5-oxo-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate” is 1S/C8H13NO3/c1-3-9-5-6 (4-7 (9)10)8 (11)12-2/h6H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
“Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate” can be used in the synthesis of indole derivatives. Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Construction of Alkaloids
This compound can be used in the construction of indoles as a moiety in selected alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, as recreational drugs, or in entheogenic rituals .
Antiviral Activity
Indole derivatives, which can be synthesized using “Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate”, have shown antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity. Cancer is a group of diseases involving abnormal cell growth with the potential to invade or spread to other parts of the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity. Antimicrobial substances offer protection against microorganisms, such as bacteria, viruses, fungi, and parasites .
Antitubercular Activity
Indole derivatives have shown antitubercular activity. Tuberculosis (TB) is an infectious disease usually caused by Mycobacterium tuberculosis bacteria .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity. Diabetes is a group of metabolic disorders characterized by a high blood sugar level over a prolonged period .
Eigenschaften
IUPAC Name |
methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-9-5-6(4-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAROMNNYOLXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
100911-29-3 |
Source


|
| Record name | methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)

![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)
![3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796582.png)
![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)
